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Compound of Interest

Compound Name: 2-Octanol, 1-bromo-

Cat. No.: B3032594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-bromo-2-octanol, a halogenated alcohol of interest in synthetic organic chemistry and

drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for

their acquisition. This information is crucial for the identification, characterization, and quality

control of this compound in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-bromo-2-octanol

based on the analysis of its chemical structure and comparison with data for analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-2-Octanol
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₂Br (a) 3.40 - 3.60 dd
J_ab ≈ 10.5, J_ac ≈

4.5

-CH(OH)- (b) 3.70 - 3.90 m -

-CH₂- (c) 1.45 - 1.60 m -

-(CH₂)₄- (d-g) 1.25 - 1.40 m -

-CH₃ (h) 0.85 - 0.95 t J_gh ≈ 7.0

-OH 1.50 - 3.00 br s -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Bromo-2-Octanol

Carbon Chemical Shift (δ, ppm)

C1 (-CH₂Br) 38 - 42

C2 (-CH(OH)-) 70 - 75

C3 32 - 36

C4 25 - 29

C5 28 - 32

C6 31 - 35

C7 22 - 26

C8 (-CH₃) 13 - 15

Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectroscopic Data for 1-Bromo-2-Octanol
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Vibrational Mode Frequency (cm⁻¹) Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (alkane) 2850 - 3000 Strong

C-O stretch (alcohol) 1050 - 1150 Strong

C-Br stretch 500 - 600 Medium

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-Bromo-2-Octanol

m/z Ion Comments

208/210 [M]⁺

Molecular ion peak, showing

characteristic 1:1 ratio for

bromine isotopes (⁷⁹Br and

⁸¹Br)

129 [M - Br]⁺ Loss of a bromine radical

111 [M - Br - H₂O]⁺ Loss of bromine and water

45 [C₂H₅O]⁺
Fragmentation of the alcohol

group

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1-bromo-

2-octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-bromo-2-octanol.

Materials:

1-Bromo-2-octanol sample
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Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Dissolve approximately 10-20 mg of 1-bromo-2-octanol in about 0.6 mL of CDCl₃ in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.
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Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set a sufficient number of scans for good signal-to-noise (e.g., 128 or more) and a

relaxation delay of 2-5 seconds.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm,

δC = 77.16 ppm).

Integrate the peaks in the ¹H spectrum and determine multiplicities and coupling

constants.

Pick the peaks in both spectra.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 1-bromo-2-octanol to identify its functional groups.

Materials:

1-Bromo-2-octanol sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Kimwipes

Procedure:
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Background Spectrum:

Ensure the ATR crystal is clean.

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum.

Sample Analysis:

Place a small drop of 1-bromo-2-octanol directly onto the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically perform a background subtraction.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Cleaning:

Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol and allow it to dry.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-bromo-2-octanol.

Materials:

1-Bromo-2-octanol sample

Volatile solvent (e.g., methanol or acetonitrile)

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:
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Sample Preparation:

Prepare a dilute solution of 1-bromo-2-octanol in a volatile solvent (e.g., 1 mg/mL).

Instrument Setup:

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct

infusion or GC-MS).

For EI, use a standard ionization energy of 70 eV.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Data Analysis:

Identify the molecular ion peaks, paying attention to the isotopic pattern of bromine ([M]⁺

and [M+2]⁺ in an approximate 1:1 ratio).

Identify the major fragment ions and propose fragmentation pathways.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques contribute to the structural elucidation of 1-bromo-2-octanol.
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Spectroscopic Techniques Derived Structural Information

Final Structure Elucidation

NMR (¹H, ¹³C) Carbon-Hydrogen Framework
Connectivity

IR Spectroscopy Functional Groups
(-OH, C-Br)

Mass Spectrometry Molecular Weight &
Elemental Composition (Br present)

1-Bromo-2-octanol

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 1-bromo-2-octanol using spectroscopic

methods.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-2-Octanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3032594#1-bromo-2-octanol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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